3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid
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Overview
Description
3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid, also known as DPTA, is a synthetic compound that is widely used in scientific research applications. It is a derivative of the natural hormone, progesterone, and has been extensively studied for its biochemical and physiological effects.
Mechanism Of Action
3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid exerts its effects by binding to the progesterone receptor in the body. This binding activates a cascade of biochemical processes that ultimately result in the regulation of ovulation and other reproductive functions. 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid is a progestin, which means that it mimics the effects of progesterone in the body.
Biochemical And Physiological Effects
3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to regulate the menstrual cycle, induce ovulation, and prevent pregnancy. 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid has also been studied for its potential use in the treatment of endometriosis, a condition in which the tissue that lines the uterus grows outside of it. Additionally, 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid in lab experiments is its specificity for the progesterone receptor. This allows researchers to study the effects of progesterone in a controlled manner. However, one limitation of using 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid is its potential for off-target effects, particularly at high doses. Additionally, 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid may not be suitable for use in certain experimental systems, depending on the research question being studied.
Future Directions
There are several future directions for research involving 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid. One area of interest is the potential use of 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid as a contraceptive agent. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid on the body. Finally, 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid may have potential therapeutic applications in the treatment of inflammatory conditions and other diseases. Further research is needed to fully explore these possibilities.
Conclusion:
In conclusion, 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid is a synthetic compound that has been extensively used in scientific research applications. It is a progestin that binds to the progesterone receptor in the body, resulting in a variety of biochemical and physiological effects. 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid has been studied for its potential use as a contraceptive agent and in the treatment of inflammatory conditions. Further research is needed to fully understand the potential applications of 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid in these and other areas.
Synthesis Methods
3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid can be synthesized through a multistep process that involves the reaction of progesterone with thionyl chloride, followed by the reaction of the resulting intermediate with 3-mercaptopropionic acid. The final product is purified through a series of chromatography steps, resulting in a white crystalline powder.
Scientific Research Applications
3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid has been extensively used in scientific research, particularly in the field of reproductive biology. It has been shown to have a variety of effects on the female reproductive system, including inducing ovulation, regulating the menstrual cycle, and preventing pregnancy. 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid has also been studied for its potential use as a contraceptive agent.
properties
CAS RN |
114967-87-2 |
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Product Name |
3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid |
Molecular Formula |
C24H34O5S |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
3-[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C24H34O5S/c1-22-9-5-16(25)13-15(22)3-4-17-18(22)6-10-23(2)19(17)7-11-24(23,29)20(26)14-30-12-8-21(27)28/h13,17-19,29H,3-12,14H2,1-2H3,(H,27,28)/t17?,18?,19?,22-,23-,24-/m0/s1 |
InChI Key |
UAFRGXAWRASUEZ-UMYBXSPQSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CC[C@@]4(C(=O)CSCCC(=O)O)O)C |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CSCCC(=O)O)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CSCCC(=O)O)O)C |
synonyms |
3-[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl]sulfanylpropanoic acid |
Origin of Product |
United States |
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